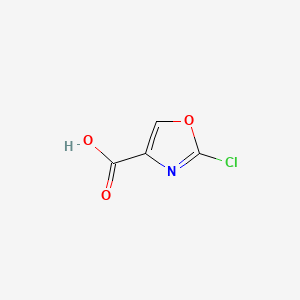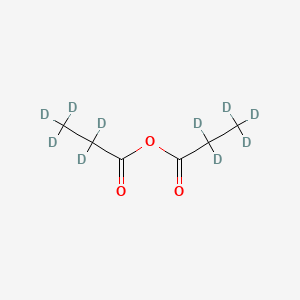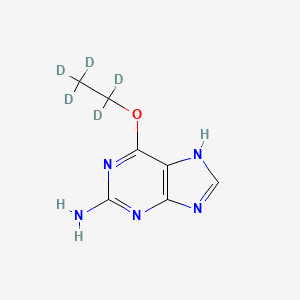
2-Chlorooxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorooxazole-4-carboxylic acid is a chemical compound with the CAS Number: 706789-07-3 . It has a molecular weight of 147.52 and its IUPAC name is 2-chloro-1,3-oxazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Chlorooxazole-4-carboxylic acid is represented by the linear formula C4H2ClNO3 . The InChI code for this compound is 1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) .Physical And Chemical Properties Analysis
2-Chlorooxazole-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., may be found in specialized chemical databases .科学的研究の応用
Synthesis of Substituted Oxazoles : Ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate in the synthesis of variously substituted oxazoles. The methodology involved regiocontrolled halogenation and palladium-catalyzed coupling reactions, enabling the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles (Hodgetts & Kershaw, 2002).
Antibacterial and Antifungal Activities : Certain derivatives of 2-Chlorooxazole-4-carboxylic acid exhibited good to moderate antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli. These compounds also demonstrated antifungal activities, although they were not active against all tested species (Chavan & Pai, 2007).
Isoxazole and Oxazole Derivatives Synthesis : The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization was reported. This process used Fe(II)-catalyzed isomerization to form isoxazole-4-carboxylic esters and amides. The isomerization of 4-acyl-5-methoxyisoxazoles under milder conditions facilitated the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which then isomerized into isoxazoles or oxazoles under different conditions (Serebryannikova et al., 2019).
C-C Bond Cleavage in 2-Acylimidazoles : Demonstrating a neutral condition process for the C-C bond cleavage of 2-acylimidazoles, this study avoided the need for highly reactive and toxic methylating agents. The scope of the reaction and mechanistic insights were explored (Xin et al., 2020).
Synthesis of 2-Halo-2Н-Azirine-2-Carboxylic Acid Amides and Esters : N,N-Dialkylamides and esters of 2-(chloro/bromo/iodo)-2H-azirine-2-carboxylic acids were synthesized using a catalytic amount of FeSO4·7H2O. This method provided an advantage in avoiding halide exchange products in certain isomerization reactions (Agafonova et al., 2017).
Halogen Bonds in Molecular Salts/Cocrystals : This study explored the occurrence of weak halogen bonds in the presence of strong hydrogen bonds in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, highlighting the importance of halogen bonds in crystal structures (Oruganti et al., 2017).
Synthesis of Benzotriazole-4-Carboxylic Acid Derivatives : This paper discusses the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs, exploring their reduction and acetylation reactions (Vasin et al., 2013).
Suzuki Coupling of Oxazoles : The Suzuki coupling reaction was utilized for the functionalization of oxazole 2- and 4-positions. This methodology was effective in synthesizing a novel class of homo- and heterodimeric 4,4-linked dioxazoles (Ferrer Flegeau et al., 2006).
Safety and Hazards
The safety information available indicates that 2-Chlorooxazole-4-carboxylic acid has the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
It’s an organic compound with the molecular formula C3H3ClNO3. It’s an important intermediate in organic synthesis and has many applications in the pharmaceutical, agricultural, and food industries.
Mode of Action
It’s known to serve as a versatile intermediate in the synthesis of variously substituted oxazoles. The methodology involved regiocontrolled halogenation and palladium-catalyzed coupling reactions, enabling the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.
Biochemical Pathways
Pharmacokinetics
Its solubility in water and polar organic solvents suggests that it may have good bioavailability.
Result of Action
Action Environment
It’s known to be stable under inert atmosphere and room temperature conditions .
特性
IUPAC Name |
2-chloro-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZJELJKFJSQGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657745 |
Source


|
| Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706789-07-3 |
Source


|
| Record name | 2-Chloro-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/no-structure.png)






![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)



